7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
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Overview
Description
7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[45]deca-1,6,9-trien-8-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4One common synthetic route involves a tandem aldol reaction followed by lactonization and Friedel–Crafts reaction to form the lactone and benzene rings . The reaction conditions often require the use of catalysts such as Lewis acids and bases, with solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Similar in having a methoxy group and aromatic structure.
6-Acetylcodeine: Shares structural features like methoxy groups and aromatic rings.
7,8-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan: Similar in having a complex ring system and methoxy groups.
Uniqueness
What sets 7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[45]deca-1,6,9-trien-8-one apart is its spirocyclic structure, which is less common and provides unique chemical and biological properties
Properties
Molecular Formula |
C20H21NO7 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
InChI |
InChI=1S/C20H21NO7/c1-10-7-20(8-14(25-3)15(22)16(23)19(20)26-4)18(21-10)11-5-12(24-2)17-13(6-11)27-9-28-17/h5-6,8,10,23H,7,9H2,1-4H3 |
InChI Key |
PXWMHYNIRCINOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C(=O)C(=C2OC)O)OC)C(=N1)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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